molecular formula C5H6N2O2S B019365 Methyl 2-aminothiazole-4-carboxylate CAS No. 118452-04-3

Methyl 2-aminothiazole-4-carboxylate

Cat. No. B019365
M. Wt: 158.18 g/mol
InChI Key: WYVZZWKIKAKUKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-aminothiazole-4-carboxylate and its derivatives involves several innovative methods. For instance, one-pot synthesis procedures have been developed for efficient production. These methods utilize commercially available starting materials, such as ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives, to achieve the target compound in good yields under mild reaction conditions (Ge Meng et al., 2014; A. Dobrydnev et al., 2018).

Molecular Structure Analysis

The molecular structure of methyl 2-aminothiazole-4-carboxylate derivatives has been elucidated through various analytical techniques, including X-ray diffraction studies. These analyses confirm the structure of the target compounds and provide insight into their molecular configurations (Lynch et al., 1999).

Chemical Reactions and Properties

Methyl 2-aminothiazole-4-carboxylate undergoes a range of chemical reactions, leading to the synthesis of diverse heterocyclic compounds. These reactions include nucleophilic ring-opening, intramolecular cyclization, and reaction with carboxylic acids to produce 1,4-benzothiazines in moderate to excellent yields (Jing-Wen Qiu et al., 2015).

Safety And Hazards

It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling. Use a local exhaust if dust or aerosol will be generated. Avoid contact with skin, eyes, and clothing .

Future Directions

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The synthesized compounds showed moderate to significant antibacterial and antifungal potential .

properties

IUPAC Name

methyl 2-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZZWKIKAKUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357005
Record name Methyl 2-aminothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminothiazole-4-carboxylate

CAS RN

118452-04-3
Record name Methyl 2-aminothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester (38 g) (prepared as described in Example 4) in methanol (400 mL) was cooled in an ice bath and to it was added 25% sodium methoxide over 0.5 hours. The ice bath was removed after 0.5 hours. A small amount of isoluble material was removed by filtration and to the yellow solution was added saturated aqueous ammonium chloride and the reaction mixture concentrated to remove excess methanol. The mixture was basified to pH=9.0 with saturated aqueous sodium bicarbonate and extracted with 1:1 ether/tetrahydrofuran (3×200 mL). The combined organic extracts were washed with water. The organic solution was dried over sodium sulfate and concentrated to give a pale yellow solid which still contained some residual solvent. The solid was suspended in hexanes, filtered on a 5.5 cm funnel then dried in vacuo to give 2-amino-thiazole-4-carboxylic acid methyl ester (15.6 g) as a pale yellow solid.
Name
2-Amino-thiazole-4-carboxylic acid ethyl ester
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester (38 g, 221 mmol) in methanol (400 mL) was cooled in an ice bath and to it was added 25% sodium methoxide over 30 minutes. The ice bath was removed after 30 minutes. A few small particles were filtered off and to this yellow solution was added saturated aqueous ammonium chloride and it was concentrated to remove excess methanol. The mixture was adjusted to pH=9.0 with sodium bicarbonate and extracted using 1:1 ether/tetrahydrofuran (3×200 mL). The combined organic extracts were washed with water, dried over sodium sulfate and concentrated to give a pale yellow solid which still contained some solvent. It was taken into hexanes, filtered on a 5.5 cm funnel then dried in vacuo to give 2-amino-thiazole-4-carboxylic acid methyl ester as a pale yellow solid (15.6 g, 45%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YS Sanghvi, SB Larson, RK Robins… - Journal of …, 1988 - Wiley Online Library
… Methyl 2-aminothiazole-4-carboxylate was heated with ammonia (50 ml) in a steel reaction vessel at 110 for 12 hours. Following the workup …
Number of citations: 10 onlinelibrary.wiley.com
ZX Niu, YT Wang, SN Zhang, Y Li, XB Chen… - European Journal of …, 2023 - Elsevier
… ACOT-002 is acylated by reacting with methyl 2-aminothiazole-4-carboxylate (ACOT-003) in DCE (1,2-dichloroethane), generating ACOT-004. ACOT-004 is treated with N′, N′-…
Number of citations: 17 www.sciencedirect.com
CR Wilson, RK Gessner, A Moosa… - Journal of medicinal …, 2017 - ACS Publications
… The thiazole analogue 26 was synthesized by reductive amination of methyl 2-aminothiazole-4-carboxylate 66 with 4-fluorobenzaldehyde and NaBH 4 , followed by methylation under …
Number of citations: 19 pubs.acs.org
K Suzuki, Y Hamada, JT Nguyen, Y Kiso - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 17 was prepared from carboxylic acid 7a and methyl 2-aminothiazole-4-carboxylate by using General method A. Yield: 84.4%. Purity >99% by analytical HPLC (t R …
Number of citations: 20 www.sciencedirect.com
DR Goldberg, Y Choi, D Cogan, M Corson… - Bioorganic & medicinal …, 2008 - Elsevier
Optimization of pyrazinoindolone inhibitors of MAPKAP-K2 (MK2) provides a reasonable balance of cellular potency and physicochemical properties. Mechanistic studies support the …
Number of citations: 61 www.sciencedirect.com
R Balasubramanian - 2008 - search.proquest.com
Cancer is a major health concern in the United States where it is the second most common cause of death. It is characterized by uncontrollable cell division and abnormal growth. …
Number of citations: 1 search.proquest.com

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